An In-depth Technical Guide to Ipratropium Bromide Impurity F: Physicochemical Characterization and Analytical Control
An In-depth Technical Guide to Ipratropium Bromide Impurity F: Physicochemical Characterization and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ipratropium Bromide Impurity F, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Ipratropium Bromide. A thorough understanding and precise control of this impurity are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product. This document delves into the fundamental physicochemical properties of Impurity F, including its molecular weight and exact mass, and presents a detailed, field-proven analytical methodology for its accurate identification and quantification. The guide is structured to provide not only procedural steps but also the scientific rationale behind the analytical choices, empowering researchers and quality control professionals in their drug development and manufacturing endeavors.
Introduction: The Imperative of Impurity Profiling in Ipratropium Bromide
Ipratropium Bromide is a quaternary ammonium derivative of atropine and a widely prescribed short-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][][3] Its therapeutic action is achieved by blocking muscarinic receptors in the bronchial smooth musculature, leading to bronchodilation.[1] The synthesis and storage of Ipratropium Bromide can lead to the formation of various impurities, which may include starting materials, by-products, intermediates, and degradation products.[4]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in new drug substances.[5][6][7][8] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[9] Therefore, a comprehensive impurity profile is a critical component of the drug development process, ensuring the quality and safety of the API.[4]
Ipratropium Bromide Impurity F, also known as Apo-ipratropium bromide, is a specified impurity in the European Pharmacopoeia monograph for Ipratropium Bromide.[10][11] As a process-related impurity, its presence and concentration must be carefully monitored and controlled during the manufacturing process.
Physicochemical Characterization of Ipratropium Bromide Impurity F
Accurate characterization of any impurity is the foundational step for developing a robust analytical control strategy. The key physicochemical parameters for Ipratropium Bromide Impurity F are its molecular weight and exact mass, which are crucial for its identification by mass spectrometry.
Molecular Structure and Formula
Ipratropium Bromide Impurity F is structurally similar to the active ingredient, differing in the presence of a double bond in the tropic acid moiety. Its chemical name is (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide.[11]
The molecular formula of Ipratropium Bromide Impurity F is C20H28BrNO2 .
Molecular Weight and Exact Mass
The molecular weight and exact mass are fundamental properties used in various analytical techniques. It is crucial to distinguish between these two values:
-
Molecular Weight (Average Mass): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used in stoichiometric calculations.
-
Exact Mass (Monoisotopic Mass): This is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.[12]
The quantitative data for Ipratropium Bromide Impurity F are summarized in the table below:
| Parameter | Value | Source(s) |
| Molecular Formula | C20H28BrNO2 | Multiple chemical suppliers |
| Molecular Weight | 394.35 g/mol | Multiple chemical suppliers |
| Exact Mass of Cation (C20H28NO2+) | 314.2069 g/mol | Calculated |
| Molecular Weight of Cation | 314.44 g/mol | [11] |
| Molecular Weight of Bromide Ion | 79.90 g/mol | Standard atomic weight |
Note: The exact mass of the cation was calculated using the masses of the most abundant isotopes: C (12.000000), H (1.007825), N (14.003074), and O (15.994915).
Analytical Control Strategy for Ipratropium Bromide Impurity F
A robust analytical method is essential for the accurate quantification of Impurity F to ensure that it remains below the established regulatory limits. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Ipratropium Bromide and its related substances due to its high resolution, sensitivity, and specificity.[13][14][15][16]
Rationale for Method Selection
The choice of an RP-HPLC method is predicated on the physicochemical properties of Ipratropium Bromide and its impurities. As quaternary ammonium compounds, they are polar and water-soluble. An RP-HPLC system with a C8 or C18 stationary phase and an aqueous-organic mobile phase provides excellent separation of these compounds. The use of a buffered mobile phase is critical to ensure consistent retention times and peak shapes by controlling the ionization state of any acidic or basic functional groups. A UV detector is suitable for quantification as both Ipratropium Bromide and Impurity F contain a chromophore (the phenyl group) that absorbs in the UV region.[13][15]
Experimental Protocol: RP-HPLC for the Quantification of Impurity F
This protocol provides a detailed, step-by-step methodology for the determination of Ipratropium Bromide Impurity F. This method is based on established principles for the analysis of Ipratropium Bromide and its impurities and is designed to be compliant with ICH validation guidelines.[14][15][16]
3.2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Ipratropium Bromide Reference Standard (CRS)
-
Ipratropium Bromide Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
3.2.3. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ipratropium Bromide Impurity F reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Test Solution: Accurately weigh and dissolve approximately 25 mg of the Ipratropium Bromide API in the diluent and dilute to 25.0 mL in a volumetric flask. This yields a concentration of approximately 1 mg/mL.
3.2.4. System Suitability
Before sample analysis, inject the standard solution and ensure that the system suitability parameters are met. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections (RSD%).
3.2.5. Analysis and Calculation
Inject the test solution into the chromatograph and record the chromatogram. Identify the peak corresponding to Impurity F based on its retention time relative to the standard. The concentration of Impurity F in the sample can be calculated using the external standard method:
Impurity F (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of Impurity F in the test solution.
-
Area_Imp_Std is the peak area of Impurity F in the standard solution.
-
Conc_Std is the concentration of the Impurity F standard solution.
-
Conc_Sample is the concentration of the Ipratropium Bromide test solution.
Method Validation
The analytical method described above must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity F in a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with known amounts of the impurity standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the characterization and control of Ipratropium Bromide Impurity F.
Caption: Workflow for the Characterization and Control of Ipratropium Bromide Impurity F.
Conclusion
The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This technical guide has provided a detailed examination of Ipratropium Bromide Impurity F, from its fundamental physicochemical properties to a robust and reliable analytical method for its quantification. By implementing a well-validated RP-HPLC method, as outlined in this guide, pharmaceutical scientists and quality control professionals can ensure the consistent quality and safety of Ipratropium Bromide API, thereby meeting stringent regulatory requirements and safeguarding patient health. The principles and methodologies described herein serve as a valuable resource for those involved in the development, manufacturing, and quality assurance of Ipratropium Bromide.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
SynThink. Ipratropium Bromide EP Impurities & USP Related Compounds. SynThink. [Link]
-
Allied Academies. (2021). Method development and validation of Ipratropium bromide by HPLC. Allied Academies. [Link]
-
ResearchGate. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC. ResearchGate. [Link]
- European Pharmacopoeia. Ipratropium bromide. Ph. Eur. Monograph 0333.
-
PubMed. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. PubMed. [Link]
-
International Journal of Pharmaceutical Research and Communications. (2026). development and validation of stability indicating method for ipratropium bromide by using rp-hplc. IJPRC. [Link]
-
Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]
-
BioChemCalc. Exact Mass Calculator. BioChemCalc. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IPRATROPIUM BROMIDE AND LEVOSALBUTAMOL IN PHARMACEUTICAL METERED DOSE INHALERS. IJRPC. [Link]
-
Michigan State University. Masses. MSU Chemistry. [Link]
-
St. Olaf College. Exact mass calculater. St. Olaf College. [Link]
-
University of Missouri. (2026). Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. [Link]
-
precisionFDA. APO-IPRATROPIUM. precisionFDA. [Link]
-
Wikipedia. Ipratropium bromide. Wikipedia. [Link]
-
Patsnap. (2024). What is the mechanism of Ipratropium Bromide?. Patsnap. [Link]
- Google Patents. Synthesis method of ipratropium bromide.
Sources
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. uspbpep.com [uspbpep.com]
- 11. GSRS [precision.fda.gov]
- 12. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Issue's Article Details [indiandrugsonline.org]
